molecular formula C21H28N4O2 B4986871 1-[2-[4-(4-Ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea

1-[2-[4-(4-Ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea

Cat. No.: B4986871
M. Wt: 368.5 g/mol
InChI Key: ZLZPVPWVEGFZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[4-(4-Ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-[2-[4-(4-Ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves a multi-step process. One common synthetic route includes the reaction of 4-(4-ethoxyphenyl)piperazine with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-[4-(4-Ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Research has focused on its potential therapeutic effects, including its use as an anti-inflammatory, antipsychotic, or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-[4-(4-Ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-[2-[4-(4-Ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea can be compared with other piperazine derivatives, such as:

    Trazodone: An antidepressant that also contains a piperazine ring.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Compared to these compounds, this compound may exhibit unique pharmacological properties due to its specific structural features, such as the presence of the ethoxyphenyl and phenylurea moieties.

Properties

IUPAC Name

1-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-2-27-20-10-8-19(9-11-20)25-16-14-24(15-17-25)13-12-22-21(26)23-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZPVPWVEGFZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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